(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate
Description
(S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a chiral ester characterized by a pent-4-enoate backbone with a methylsulfonyl group and a benzyl ester moiety. Its molecular formula is C₁₄H₁₈O₄S, and molecular weight is 282.36 g/mol. The (S)-configuration at the chiral center distinguishes it from its enantiomer, (R)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate (CAS 1821022-18-7), which shares the same formula but differs in stereochemical properties .
Properties
IUPAC Name |
benzyl (2S)-2-methyl-2-methylsulfonylpent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4S/c1-4-10-14(2,19(3,16)17)13(15)18-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUXUMPMYUOEIY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC=C)(C(=O)OCC1=CC=CC=C1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147585 | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1942858-51-6 | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1942858-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic acid, 2-methyl-2-(methylsulfonyl)-, phenylmethyl ester, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as benzyl alcohol, methylsulfonyl chloride, and pent-4-enoic acid.
Reaction Conditions: The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve high efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl and benzyl ester groups serve as electrophilic centers for nucleophilic attack:
Key findings:
-
Steric effects : The S-configuration directs nucleophiles to the less hindered face of the sulfonyl group.
-
Leaving group ability : Methylsulfonyl (−SO₂Me) outperforms benzyloxy in substitution kinetics due to superior electron-withdrawing capacity .
Oxidation and Reduction Pathways
Controlled redox reactions modify the sulfonyl group while preserving stereochemistry:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 0°C | Sulfonic acid derivative | >90% |
| m-CPBA | CH₂Cl₂, −20°C to RT | Sulfinate ester (retained configuration) | 78% |
Reduction
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Dry Et₂O, 0°C → RT | 2-Methyl-2-(methylthio)pent-4-en-1-ol | Chiral alcohol synthesis |
| Zn/HOAc | Reflux, 4 hr | Desulfonated pentenoate ester | Bioactive molecule precursor |
Elimination Reactions
Base-induced β-elimination generates α,β-unsaturated esters:
| Base | Solvent | Temperature | Product | Yield | Notes |
|---|---|---|---|---|---|
| DBU | Toluene | 110°C | Benzyl 2-methylpent-2,4-dienoate | 92% | Forms conjugated diene system |
| K₂CO₃ | DMF | 80°C | (E)-α,β-unsaturated ester | 68% | Stereoselective E2 elimination |
Cyclization Reactions
The pent-4-enoate moiety enables radical-mediated cyclization:
Mechanistic studies confirm:
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Radical stability : The methylsulfonyl group stabilizes transition states through polar effects .
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Endo-selectivity : Favors 5-exo-trig cyclization over 6-endo pathways (7:1 ratio) .
Stereochemical Influence on Reactivity
The S-configuration critically impacts reaction outcomes:
Industrial-Scale Considerations
Batch reactor optimizations for large-scale synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25±2°C | Prevents racemization |
| Pressure | 1.5 atm N₂ | Minimizes oxidation side reactions |
| Catalyst Loading | 0.5 mol% DMAP | Balances cost and efficiency |
This compound’s synthetic versatility stems from its balanced electronic and steric properties, making it indispensable for asymmetric synthesis and pharmaceutical intermediate production. Future research directions include photocatalytic functionalization and enzyme-mediated transformations to exploit its chiral center fully.
Scientific Research Applications
Pharmaceutical Development
(S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate has shown potential as a candidate for drug development due to its biological activities. Compounds with similar structures have been investigated for their therapeutic effects, including:
- Antimicrobial Activity : Research indicates that compounds with a methylsulfonyl group often exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Properties : The presence of the methylsulfonyl moiety is linked to anti-inflammatory activities in various compounds, indicating potential applications in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that compounds related to this compound may interact with cancer cell pathways, warranting further investigation into its use in oncology.
Chemical Synthesis
In chemical synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. The compound's unique structure allows for various reactions, including:
- Esterification Reactions : It can be used to create other esters through transesterification processes.
- Nucleophilic Substitution : The presence of the methylsulfonyl group makes it a good candidate for nucleophilic attack, facilitating the formation of diverse chemical entities.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components.
Comparison with Similar Compounds
Enantiomeric Pair: (R)-Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate
- Structural Similarities : Both enantiomers share identical molecular formulas and functional groups, including the methylsulfonyl and benzyl ester moieties.
- Key Differences : The (S)- and (R)-configurations lead to divergent interactions with chiral biological targets. For example, the (R)-enantiomer is commercially available at high prices (e.g., $798.8/100 mg), suggesting specialized applications in asymmetric synthesis or drug development .
- Synthetic Relevance : The enantiomers may require distinct synthetic routes or resolution techniques, impacting scalability and cost.
Aldoxycarb (CAS 1646-88-4)
- Structural Features: Aldoxycarb (propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime) contains a methylsulfonyl group and oxime carbamate but lacks the benzyl ester. Its molecular formula is C₇H₁₄N₂O₄S (MW 234.26 g/mol) .
- Functional Comparison: Bioactivity: Aldoxycarb is an insecticide/acaricide, indicating sulfonyl groups contribute to pesticidal activity. Stability: The oxime carbamate in aldoxycarb is prone to hydrolysis, whereas the benzyl ester in the target compound may offer greater hydrolytic stability .
(S)-Methyl 2-((Benzyloxy)Methyl)Pent-4-Enoate (CAS 143426-36-2)
- Structural Features : This compound replaces the methylsulfonyl group with a benzyloxymethyl substituent. Its molecular formula is C₁₄H₁₈O₃ (MW 234.29 g/mol) .
- Property Comparison: Lipophilicity: The logP of the target compound (~2.57, estimated) is higher than that of (S)-methyl 2-((benzyloxy)methyl)pent-4-enoate (logP ~2.57), suggesting comparable lipophilicity despite structural differences. Reactivity: The methylsulfonyl group in the target compound may increase electrophilicity, facilitating nucleophilic substitution reactions compared to the ether-linked benzyloxy group .
Simple Benzoate Esters (e.g., Methyl Benzoate, Isopropyl Benzoate)
- Structural Simplicity: These lack the methylsulfonyl and pent-4-enoate groups. For example, methyl benzoate (CAS 93-58-3) has a molecular formula of C₈H₈O₂ (MW 136.15 g/mol) .
- Functional Insights :
- Volatility : Simpler esters like methyl benzoate have lower boiling points, making them volatile solvents. The target compound’s larger size and sulfonyl group likely reduce volatility.
- Applications : While simple benzoates are used as flavoring agents, the target compound’s complexity suggests roles in advanced synthesis or bioactive molecules .
Data Tables
Table 1: Key Properties of (S)-Benzyl 2-Methyl-2-(Methylsulfonyl)Pent-4-Enoate and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Functional Groups |
|---|---|---|---|---|---|
| (S)-Benzyl target compound | Not Available | C₁₄H₁₈O₄S | 282.36 | ~2.57 | Benzyl ester, methylsulfonyl |
| (R)-Benzyl enantiomer | 1821022-18-7 | C₁₄H₁₈O₄S | 282.36 | ~2.57 | Benzyl ester, methylsulfonyl |
| Aldoxycarb | 1646-88-4 | C₇H₁₄N₂O₄S | 234.26 | N/A | Oxime carbamate, methylsulfonyl |
| (S)-Methyl 2-(benzyloxy)pent-4-enoate | 143426-36-2 | C₁₄H₁₈O₃ | 234.29 | 2.57 | Benzyloxy, ester |
Table 2: Commercial Availability (Selected Examples)
| Compound | Supplier | Price (per 100 mg) | Packaging |
|---|---|---|---|
| (R)-Benzyl enantiomer | AK Scientific | $798.8 | 100 mg |
| Aldoxycarb | Not Listed | N/A | N/A |
Biological Activity
(S)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈O₄S, with a molecular weight of approximately 282.36 g/mol. The compound features a chiral center, making it optically active. Its unique structure includes a methylsulfonyl group attached to a pentenoate backbone, which is critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈O₄S |
| Molecular Weight | 282.36 g/mol |
| Chiral Center | Yes |
| Functional Groups | Methylsulfonyl, Ester |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antibacterial properties, potentially inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
- Potential as a Pharmaceutical Intermediate : Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical applications.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect various cellular processes and pathways, contributing to its observed biological effects.
Study on Antimicrobial Activity
A study focused on the antimicrobial effects of this compound demonstrated its efficacy against several bacterial strains. The compound was tested using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Study
Another investigation evaluated the anti-inflammatory properties of the compound using an animal model of acute inflammation. Results indicated that administration of this compound resulted in reduced edema and inflammatory cytokine levels compared to control groups.
Comparative Analysis
To understand the unique characteristics of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 2-methylbutanoate | Similar ester structure | Lacks methylsulfonyl group |
| (R)-Benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate | Enantiomer of (S)-isomer | Different optical activity |
| Methyl 2-methyl-2-(methylsulfonyl)pentanoate | Methyl ester instead of benzyl ester | Different reactivity profile |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (S)-benzyl 2-methyl-2-(methylsulfonyl)pent-4-enoate, and what key reaction conditions should be optimized?
- Methodological Answer : The compound can be synthesized via esterification and sulfonylation steps. For example, methylsulfonyl groups are introduced using methanesulfonyl chloride under anhydrous conditions with a base (e.g., pyridine or triethylamine) . Chiral centers may be established using enantiomerically pure starting materials (e.g., L-allylglycine derivatives) or resolution techniques. Critical conditions include temperature control (e.g., 0°C to room temperature for sulfonylation), solvent choice (e.g., dichloromethane or DMF), and inert atmosphere to prevent hydrolysis .
Q. How can the structure and purity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying molecular structure, with characteristic signals for the benzyl group (δ ~7.3 ppm), methylsulfonyl (δ ~3.0 ppm), and pent-4-enoate double bond (δ ~5.3 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight . For absolute stereochemistry, single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is recommended .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Use amber vials to avoid light-induced degradation. Purity should be confirmed via HPLC before critical experiments .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously confirmed, and what pitfalls arise in chiral analysis?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) under isocratic conditions can separate enantiomers. Polarimetry or circular dichroism (CD) may supplement analysis. For unambiguous confirmation, X-ray crystallography is preferred, as it directly resolves the absolute configuration . Common pitfalls include incomplete resolution due to column degradation or racemization during sample preparation.
Q. What computational methods are suitable for modeling the reactivity of the methylsulfonyl group in catalytic or photochemical reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as nucleophilic substitutions at the sulfonyl group. Molecular dynamics (MD) simulations (e.g., using GROMACS) model solvation effects and transition states . For photochemical studies, time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR discrepancies : Use 2D experiments (COSY, HSQC) to resolve signal overlap .
- Crystallographic ambiguity : Re-refine data with SHELXL, test for twinning (via PLATON), or recollect data at higher resolution . For disordered regions, apply restraints or omit problematic atoms .
Q. What strategies optimize the compound’s reactivity in olefin-based transformations (e.g., ring-closing metathesis)?
- Methodological Answer : The pent-4-enoate moiety can participate in Grubbs-catalyzed metathesis. Pre-activate the catalyst (e.g., Grubbs II) under inert conditions and use high-purity substrates. Monitor reaction progress via TLC or GC-MS. For sterically hindered systems, elevate temperatures (40–60°C) .
Q. How can low-resolution or twinned X-ray data be effectively refined to obtain a reliable structure?
- Methodological Answer : In SHELXL, use TWIN and BASF commands to model twinning. For low-resolution data (<1.0 Å), apply restraints (e.g., DFIX, SIMU) to bond lengths/angles. Validate with R1 convergence (<5%) and low Δρ in residual maps . ORTEP-3 aids in visualizing disorder and refining anisotropic displacement parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
